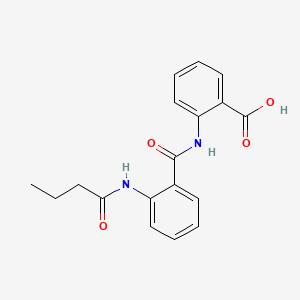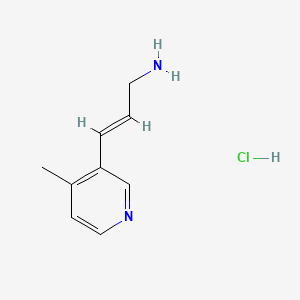
3-(Chloromethyl)-3-methylnonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-methylnonane is an organic compound characterized by a nonane backbone with a chloromethyl and a methyl group attached to the third carbon atom. This compound is part of the alkyl halides family, which are known for their reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylnonane typically involves the chlorination of 3-methyl-3-nonanol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate alkyl chloride, which is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chlorination process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-methylnonane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N1 and S_N2): The chlorine atom can be replaced by various nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination (E1 and E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Elimination: Conducted in the presence of strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt).
Oxidation: Performed using oxidizing agents in acidic or basic media, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
科学的研究の応用
3-(Chloromethyl)-3-methylnonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkyl halides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism of action of 3-(Chloromethyl)-3-methylnonane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Chloromethyl-3-methylnonane: Similar structure but with the chloromethyl group attached to the first carbon.
3-Chloromethyl-2-methylnonane: Similar structure but with the methyl group attached to the second carbon.
3-Bromomethyl-3-methylnonane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(Chloromethyl)-3-methylnonane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chloromethyl and a methyl group on the same carbon atom provides distinct steric and electronic effects, making it a valuable compound in synthetic organic chemistry.
特性
分子式 |
C11H23Cl |
|---|---|
分子量 |
190.75 g/mol |
IUPAC名 |
3-(chloromethyl)-3-methylnonane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-7-8-9-11(3,5-2)10-12/h4-10H2,1-3H3 |
InChIキー |
PJJXYIJELXROFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(CC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


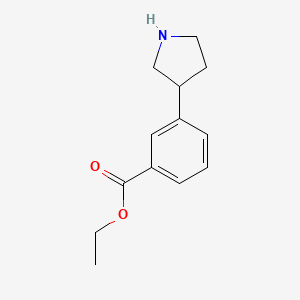
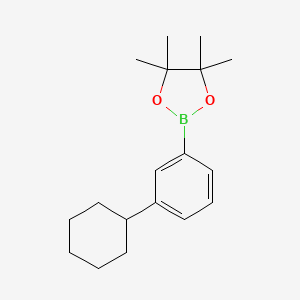


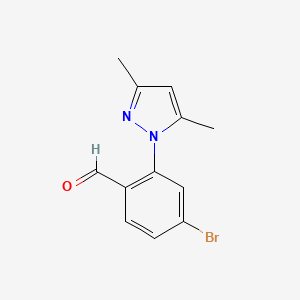
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)
amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
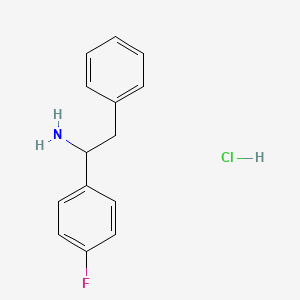
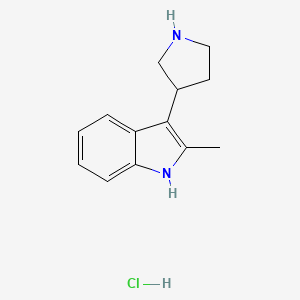
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide](/img/structure/B13520464.png)
